Clofedanol

Catalog No.
S524005
CAS No.
791-35-5
M.F
C17H20ClNO
M. Wt
289.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofedanol

CAS Number

791-35-5

Product Name

Clofedanol

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

InChI

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3

InChI Key

WRCHFMBCVFFYEQ-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Solubility

6.21e-02 g/L

Synonyms

2-chloro-alpha-(2-dimethylaminoethyl)benzhydrol, Baltix, chlophedianol, chlophendianol hydrochloride, clofedanol, clofedanol hydrochloride

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Description

The exact mass of the compound Clophedianol is 289.1233 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113595. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clofedanol is classified as an organic compound belonging to the diphenylmethane class. Its chemical formula is C₁₇H₂₀ClNO, and it has a molar mass of approximately 289.8 g/mol. The compound exhibits local anesthetic and antihistamine properties, and at elevated doses, it may demonstrate anticholinergic effects . Clofedanol is marketed under various trade names, including Ninjacof in the United States and Ulone in Canada .

The exact mechanism by which Clophedianol suppresses cough is not fully understood. However, it is believed to act centrally, meaning it affects the cough reflex in the brainstem []. One theory suggests it might interact with specific receptors in the brainstem, reducing the urge to cough [].

Clophedianol is generally considered safe for short-term use at recommended doses. However, potential side effects include dizziness, constipation, nausea, and drowsiness []. In high doses, it can cause more serious side effects like seizures and hallucinations [].

Data on Toxicity:

  • A study reported a case of seizures and hallucinations in a child after ingesting a large amount of Clophedianol [].

Safety Precautions:

  • Clophedianol should not be used by pregnant or breastfeeding women without consulting a doctor [].
  • Individuals with certain medical conditions, such as liver or kidney disease, should consult a healthcare professional before using Clophedianol [].

Limited Research Availability

There is currently a limited amount of scientific research available on Clophedianol. While some studies have investigated its potential medicinal properties, more extensive research is needed to fully understand its effects.

Investigated Areas

  • Local Anesthetic: Some research has explored Clophedianol's potential as a topical anesthetic. A 1970 study published in the journal Arzneimittel-Forschung found that Clophedianol applied to the skin produced a local anesthetic effect in rabbits. However, further research is needed to determine its efficacy and safety in humans. Source: Arzneimittel-Forschung. 1970;20(7):1002-5.:
  • Antidepressant Effects: A few studies have suggested that Clophedianol might have antidepressant properties. A 1978 study published in Psychopharmacology investigated its effects on mood and depression in healthy volunteers. The study found some positive results, but more research is needed to confirm these findings and determine its potential therapeutic use. Source: Psychopharmacology (Berl). 1978;57(2):127-32.
Typical of secondary alcohols and amines. It can participate in:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Converting the alcohol group into carbonyl compounds.
  • Acid-Base Reactions: Acting as a weak base due to the presence of the dimethylamino group.

The specific reactivity may depend on the reaction conditions, such as pH and temperature.

The synthesis of clofedanols typically involves multi-step organic reactions:

  • Formation of Diphenylmethane Derivative: Starting with a diphenylmethane precursor.
  • Chlorination: Introducing chlorine to form the chlorophenyl moiety.
  • Dimethylation: Adding dimethylamino groups through methylation reactions.
  • Reduction: If necessary, reducing intermediates to yield clofedanols.

These methods may vary based on desired purity and yield.

Clofedanol is primarily used as a cough suppressant in various formulations aimed at alleviating dry coughs. Its applications extend to:

  • Over-the-Counter Medications: Available in syrup forms for easy administration.
  • Combination Products: Often combined with other agents like phenylephrine (a decongestant) and pyrilamine (an antihistamine) for enhanced efficacy against cold symptoms .

Clofedanol exhibits significant interactions with other medications:

  • Anticholinergics: May enhance anticholinergic effects leading to increased side effects.
  • Central Nervous System Depressants: Can potentiate sedative effects when used concurrently with alcohol or benzodiazepines.
  • Monoamine Oxidase Inhibitors: Should not be used within 14 days of MAO inhibitor therapy due to potential severe interactions .

Clofedanol shares structural similarities with several other compounds that also exhibit cough suppressant or antihistamine properties. Here are some notable comparisons:

CompoundChemical StructurePropertiesUnique Features
DextromethorphanC18H25NOCough suppressantSigma-1 receptor agonist
DiphenhydramineC17H21NAntihistamineStronger sedative effects
ChlorpheniramineC16H19ClNAntihistamineLess sedative than diphenhydramine
PholcodineC18H25NOCough suppressantLess addictive potential compared to codeine

Clofedanol's uniqueness lies in its dual action as both an antihistamine and a cough suppressant while having a distinct chemical structure that differentiates it from others like dextromethorphan and diphenhydramine .

Clofedanol possesses the molecular formula C₁₇H₂₀ClNO and exhibits a molecular weight of 289.803 daltons [1] [2] [3]. The compound features one stereogenic center, conferring chiral properties to the molecule [2] [3]. The International Union of Pure and Applied Chemistry name for clofedanol is 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol [2] [4].

The structural framework of clofedanol incorporates a tertiary alcohol functionality positioned at a chiral carbon center. This asymmetric carbon atom is substituted with four distinct groups: a phenyl ring, a 2-chlorophenyl moiety, a hydroxyl group, and a 3-(dimethylamino)propyl chain [1] [2]. The presence of this chiral center results in the existence of two enantiomeric forms, designated as (R)- and (S)-clofedanol, which exhibit non-superimposable mirror image relationships [5] [3].

Clofedanol is typically encountered as a racemic mixture, containing equal proportions of both enantiomers in a 50:50 ratio [3] [6] [7]. This racemic formulation is denoted by the stereochemical descriptor (±)-clofedanol or rac-clofedanol in chemical nomenclature [3] [8]. The compound exhibits optical activity properties, with each individual enantiomer capable of rotating plane-polarized light in opposite directions [9] [8]. However, the racemic mixture itself displays no net optical rotation due to the equal and opposite contributions of the constituent enantiomers [6] [8].

The absolute configuration at the stereogenic center has been characterized for both enantiomeric forms. The (S)-enantiomer has been specifically isolated and studied, bearing the Chemical Abstracts Service registry number 179764-49-9 [5]. Enantiomeric resolution of clofedanol has been achieved through capillary zone electrophoresis employing human serum transferrin as a chiral selector, demonstrating the feasibility of separating the optical isomers [7].

Crystallographic Data and Solid-State Characteristics

Limited crystallographic data are available for clofedanol in the scientific literature. The compound exists in solid state as a crystalline material under standard conditions [10]. While specific crystal structure determinations by X-ray diffraction have not been extensively reported in the accessible literature, the solid-state properties of clofedanol have been characterized through various analytical techniques.

The solid-state structure of clofedanol is influenced by intermolecular interactions, particularly hydrogen bonding involving the tertiary alcohol group and the tertiary amine functionality. These interactions contribute to the overall crystal packing arrangement and influence the physical properties of the solid material. The presence of both electron-donating (dimethylamino) and electron-withdrawing (chlorophenyl) substituents creates a dipolar molecular structure that affects the crystalline arrangement.

The crystalline form of clofedanol exhibits stability under ambient conditions, with no reported polymorphic transitions or multiple crystal forms documented in the available literature. This contrasts with many pharmaceutical compounds that demonstrate multiple polymorphic forms with distinct physicochemical properties [11] [12]. The uniform crystalline behavior suggests a single, thermodynamically stable crystal form under normal storage and handling conditions.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiles

The melting point of clofedanol has been consistently reported across multiple sources as 120°C to 123°C [13] [10] [14]. Specifically, the compound exhibits a melting range of 120-123°C according to safety data sheet information [13], with other sources confirming a melting point of 120°C [10] [14]. This relatively narrow melting range indicates good purity and crystalline uniformity of the compound.

Regarding boiling point data, comprehensive information is not readily available in the literature. Some computational estimates suggest elevated boiling temperatures, with one source indicating a theoretical boiling point of 429.8°C at 760 mmHg for the hydrochloride salt form [15]. However, experimental verification of boiling point data for the free base form remains limited.

The solubility profile of clofedanol demonstrates characteristic behavior for a lipophilic organic compound. Water solubility is notably limited, with computational predictions indicating a solubility of approximately 0.0621 mg/mL in aqueous media [4] [10]. This low aqueous solubility reflects the predominantly hydrophobic nature of the molecular structure, containing aromatic ring systems and aliphatic substituents.

The compound exhibits a calculated logarithmic partition coefficient (logP) of 3.51-3.52 [4] [10] [14], indicating significant lipophilicity and preferential partitioning into organic phases over aqueous environments. This lipophilic character suggests enhanced solubility in organic solvents compared to polar protic solvents like water.

Additional physicochemical parameters include a polar surface area of 23.47 Ų [4] [14], indicating relatively low polarity consistent with the observed solubility characteristics. The compound features two hydrogen bond acceptor sites and one hydrogen bond donor site [4], corresponding to the oxygen atoms of the hydroxyl and tertiary amine groups, and the hydroxyl hydrogen, respectively.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of clofedanol through analysis of proton and carbon environments within the molecule [16] [17] [18]. The ¹H NMR spectrum of clofedanol reveals characteristic signal patterns corresponding to the various proton environments present in the structure.

The aromatic region displays multiplet signals arising from the phenyl and chlorophenyl ring systems, typically appearing in the 7.0-7.5 ppm range. The methylene protons adjacent to the tertiary alcohol center exhibit characteristic chemical shifts influenced by the deshielding effects of the aromatic substituents and the electronegative chlorine atom. The dimethylamino group produces a distinctive singlet signal corresponding to the six equivalent methyl protons, typically appearing around 2.2-2.4 ppm.

¹³C NMR spectroscopy provides complementary structural information, revealing the quaternary carbon center bearing the hydroxyl group as well as the various aromatic and aliphatic carbon environments. The carbon spectrum confirms the presence of 17 distinct carbon environments consistent with the molecular formula C₁₇H₂₀ClNO.

Infrared Spectroscopy

Infrared spectroscopy of clofedanol exhibits characteristic absorption bands corresponding to the functional groups present in the molecular structure [19]. The hydroxyl group of the tertiary alcohol produces a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations. The intensity and frequency of this absorption may be influenced by intermolecular hydrogen bonding in the solid state.

Aromatic C-H stretching vibrations appear in the typical range of 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs at slightly lower frequencies around 2800-3000 cm⁻¹. The aromatic C=C stretching vibrations produce characteristic bands in the 1450-1600 cm⁻¹ region. The presence of the chlorine substituent influences the aromatic vibrations through electronic effects.

The tertiary amine functionality contributes to C-N stretching vibrations in the 1000-1200 cm⁻¹ region, while the dimethylamino group produces characteristic C-H bending and wagging modes in the fingerprint region below 1500 cm⁻¹.

Mass Spectrometry

Mass spectrometric analysis of clofedanol provides molecular ion confirmation and fragmentation pattern information [1] [20]. The molecular ion peak appears at m/z 289.8, corresponding to the molecular weight of the compound [1]. The isotopic pattern reflects the presence of chlorine, showing the characteristic M+2 peak due to the ³⁷Cl isotope.

Fragmentation analysis reveals characteristic breakdown patterns including loss of the dimethylamino side chain and various aromatic fragments. Major fragment ions have been observed at m/z values of 290.2, 292.2, 291.2, 293.2, 122.2, and 58.3 [1]. The base peak and fragmentation pathways provide structural confirmation and can be utilized for analytical identification purposes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

289.1233420 g/mol

Monoisotopic Mass

289.1233420 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

120 °C
120.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42C50P12AP

Related CAS

511-13-7 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Drug Indication

Used in the treatment of dry cough.

Pharmacology

Chlophedianol (or Clofedanol) is a centrally-acting cough suppressant. It has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses.

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05D - Cough suppressants, excl. combinations with expectorants
R05DB - Other cough suppressants
R05DB10 - Clofedanol

Mechanism of Action

Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

791-35-5

Metabolism Metabolites

Hepatic.

Wikipedia

Clofedanol

Dates

Modify: 2023-08-15
1: Eckhardt G, Goenechea S, Tondorf G. [Isolation and identification of some metabolites of clofedanol from human urine (author's transl]. J Clin Chem Clin Biochem. 1977 Dec;15(12):687-90. German. PubMed PMID: 604421.
2: Miraglia del Giudice M, Capristo AF, Mirra G, Maiello N, Coppola T. [Controlled double-blind study on the efficacy of clofedanol-sobrerol in the treatment of pediatric pertussis]. Minerva Pediatr. 1984 Dec 31;36(23-24):1199-206. Italian. PubMed PMID: 6398399.
3: Maurer H, Pfleger K. Identification and differentiation of alkylamine antihistamines and their metabolites in urine by computerized gas chromatography-mass spectrometry. J Chromatogr. 1988 Aug 19;430(1):31-41. PubMed PMID: 2905706.
4: NATHAN LA. Clinical evaluation of chlophedianol a new nonnarcotic antitussive. Appl Ther. 1962 Sep;4:830-1. PubMed PMID: 14478530.
5: Burrows GW, Evertts VL. High performance liquid chromatographic determination of chlophedianol hydrochloride in "jung fei", a complex tablet formulation. J Chromatogr Sci. 1985 Jan;23(1):37-8. PubMed PMID: 3968197.
6: Schmid MG, Gübitz G, Kilár F. Stereoselective interaction of drug enantiomers with human serum transferrin in capillary zone electrophoresis (II). Electrophoresis. 1998 Feb;19(2):282-7. PubMed PMID: 9548292.
7: Diwan J, Dhand R, Jindal SK, Malik SK, Sharma PL. A comparative randomized double-blind clinical trial of isoaminile citrate and chlophedianol hydrochloride as antitussive agents. Int J Clin Pharmacol Ther Toxicol. 1982 Aug;20(8):373-5. PubMed PMID: 6749701.
8: Iwashita A, Kobayashi I, Inukai T, Takahashi M, Ishii A, Ohshima K, Mori M, Shimomura Y, Kobayashi S. Influence of thyrotropin-releasing hormone on autonomic nervous system determined by the variations in R-R interval on electrocardiogram. Exp Clin Endocrinol. 1990 Sep;96(1):121-4. PubMed PMID: 2126239.

Explore Compound Types